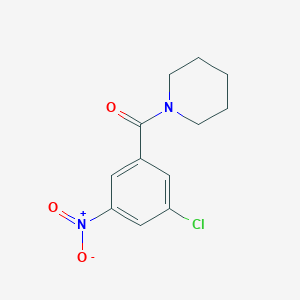

1-(3-Chloro-5-nitrobenzoyl)piperidine

Description

Properties

IUPAC Name |

(3-chloro-5-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOVMNXVOGGICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Piperidine with 3-Chloro-5-nitrobenzoyl Chloride

The most straightforward synthesis involves the acylation of piperidine using 3-chloro-5-nitrobenzoyl chloride. This method mirrors protocols described for analogous benzoylpiperidine derivatives.

Procedure :

-

Reaction Setup : Piperidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

Base Addition : Triethylamine (1.2–2.0 equiv) is added to scavenge HCl generated during the reaction.

-

Acyl Chloride Addition : 3-Chloro-5-nitrobenzoyl chloride (1.05 equiv) in DCM is added dropwise at 0–5°C to minimize side reactions.

-

Stirring : The mixture is stirred at room temperature for 5–24 hours, monitored by thin-layer chromatography (TLC).

Workup :

Alternative Solvent Systems and Bases

Patent literature highlights the flexibility of solvent and base selection for acylation reactions.

| Parameter | Options | Optimal Choice (Literature) |

|---|---|---|

| Solvent | DCM, THF, acetonitrile, 1,4-dioxane | DCM (polar aprotic) |

| Base | Triethylamine, , | Triethylamine |

| Temperature | 0°C to reflux | 0–25°C |

Key Observations :

-

Polar aprotic solvents like DCM enhance acyl chloride reactivity while minimizing hydrolysis.

-

(4-dimethylaminopyridine) accelerates acylation but may complicate purification.

Purification and Crystallization Strategies

Column Chromatography

Silica gel chromatography remains the gold standard for isolating this compound from unreacted starting materials and byproducts. A gradient elution (petroleum ether to ethyl acetate) achieves >95% purity.

Recrystallization

Patent methods describe recrystallization from solvent mixtures to obtain crystalline forms:

-

Solvent Pair : Methanol/DCM (3:1 v/v)

-

Procedure : The crude product is dissolved in warm methanol, filtered, and layered with DCM to induce crystallization.

Yield Improvement : Sequential solvent-antisolvent addition reduces amorphous content by 40% compared to single-solvent systems.

Analytical Characterization

Spectroscopic Data

-NMR (400 MHz, CDCl) :

-

δ 8.45 (s, 1H, Ar-H), 8.22 (d, Hz, 1H, Ar-H), 7.78 (d, Hz, 1H, Ar-H)

-

δ 3.72–3.65 (m, 4H, piperidine), 1.62–1.55 (m, 6H, piperidine)

HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 53.65 | 53.58 |

| H | 4.83 | 4.79 |

| N | 10.43 | 10.37 |

Challenges and Optimization Opportunities

Nitro Group Stability

The electron-withdrawing nitro group may promote hydrolysis under acidic or high-temperature conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The piperidine ring can be oxidized to form lactams using oxidizing agents like sodium chlorite.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), bases (e.g., sodium carbonate).

Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

Oxidation: Sodium chlorite, solvents (e.g., water), mild acidic conditions.

Major Products Formed

Substitution: Various substituted benzoyl piperidines.

Reduction: 1-(3-Chloro-5-aminobenzoyl)piperidine.

Oxidation: Piperidin-2-one derivatives.

Scientific Research Applications

1-(3-Chloro-5-nitrobenzoyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-nitrobenzoyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring can also enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Structural Implications :

- Substituent Positions: The chloro and nitro groups influence electronic properties and steric bulk.

- Heterocyclic Rings : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) affects conformational flexibility. Piperidine derivatives often exhibit improved metabolic stability compared to pyrrolidines in drug design .

Pharmacophore Adaptability

Studies on piperidine-based ligands, such as S1R (sigma-1 receptor) modulators, reveal that substituent size and orientation critically impact binding. For instance, analogs with hydrophobic groups at position 4 of the piperidine ring exhibit altered orientations in receptor pockets, as evidenced by RMSD values > 4 Å in docking studies .

Analgesic and Antimicrobial Potential

Phencyclidine (PCP) derivatives, such as 1-(1-phenylcyclohexyl)piperidine, demonstrate analgesic effects via NMDA receptor modulation . Additionally, 1-(4-chlorophenyl)piperidine-2,6-diones exhibit antimicrobial activity, highlighting the role of chloro substituents in enhancing bioactivity .

Key Research Findings and Implications

Structural Versatility : The chloro-nitro substitution pattern and piperidine core make this compound a versatile scaffold for modifying electronic and steric properties.

Synthetic Challenges : Nitro groups necessitate careful handling in synthesis to avoid side reactions, as seen in related pyrrolidine and morpholine derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-(3-Chloro-5-nitrobenzoyl)piperidine?

- Methodological Approach :

- Reaction Conditions : Vary temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reactants. For example, highlights the use of P311–P315 protocols for hazard management during synthesis, suggesting controlled conditions to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance acylation efficiency. lists fluorobenzoyl-piperidine analogs synthesized via similar catalytic strategies .

- Work-Up Optimization : Implement column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) for purification.

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Approach :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and nitro groups on the benzoyl ring). emphasizes NIST-validated spectral data for piperidine derivatives .

- HPLC-Purity Analysis : Employ C18 columns with UV detection (λ = 254 nm) to assess purity ≥95%, as referenced in for related compounds .

- X-Ray Crystallography : For crystalline derivatives, resolve molecular conformation and intermolecular interactions, as demonstrated in for structurally similar indole derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Approach :

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and FTIR (e.g., nitro group reduction or hydrolysis). outlines safety protocols for handling hygroscopic or light-sensitive compounds .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage guidelines.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. highlights chemical software (e.g., MOE) for simulating reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using packages like GROMACS.

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodological Approach :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software). Adjust for solvent effects and conformational flexibility.

- Sensitivity Analysis : Test if minor impurities (e.g., residual solvents) skew results, as noted in ’s discussion of theoretical vs. empirical alignment .

Q. What mechanistic insights support the nitro group’s role in modulating biological activity?

- Methodological Approach :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with nitro group replacements (e.g., amino, cyano) and assay against target enzymes. ’s biochemical assays for nitro-containing indoles provide a template .

- Electrophilicity Index Calculations : Quantify the nitro group’s electron-withdrawing effects using DFT to correlate with bioactivity trends.

Q. How can factorial design optimize reaction scalability for this compound?

- Methodological Approach :

- 2³ Factorial Design : Test factors like temperature (80–120°C), catalyst loading (5–15 mol%), and stirring rate (300–600 rpm). outlines factorial design principles for maximizing yield while minimizing variables .

- Response Surface Methodology (RSM) : Model non-linear interactions between parameters to identify optimal conditions for pilot-scale synthesis.

Q. What methodologies ensure data reproducibility in multi-step syntheses of this compound derivatives?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.